molecular formula C7H6N2S B116600 Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) CAS No. 147055-79-6

Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)

Katalognummer: B116600
CAS-Nummer: 147055-79-6
Molekulargewicht: 150.2 g/mol
InChI-Schlüssel: SKHRMOOEQZIWNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) is a heterocyclic compound that belongs to the class of isothiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) consists of a pyridine ring fused with an isothiazole ring, with a methyl group attached to the third position of the isothiazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under cyclization conditions. For example, the reaction of 2-aminopyridine with methyl isothiocyanate in the presence of a base such as sodium ethoxide can yield Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) .

Industrial Production Methods: Industrial production of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI) can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

147055-79-6

Molekularformel

C7H6N2S

Molekulargewicht

150.2 g/mol

IUPAC-Name

3-methyl-[1,2]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2S/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3

InChI-Schlüssel

SKHRMOOEQZIWNU-UHFFFAOYSA-N

SMILES

CC1=NSC2=C1N=CC=C2

Kanonische SMILES

CC1=NSC2=C1N=CC=C2

Synonyme

Isothiazolo[4,5-b]pyridine, 3-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.